5-(4-Cbz-Aminopheny)nicotinic acid
Description
5-(4-Cbz-Aminophenyl)nicotinic acid is a synthetic nicotinic acid derivative featuring a carbobenzoxy (Cbz)-protected amino group at the para position of the phenyl ring attached to the 5-position of the nicotinic acid scaffold. The Cbz group, a common amine-protecting moiety, likely enhances steric bulk and alters electronic properties compared to unsubstituted or other substituted derivatives, influencing solubility, metabolic stability, and enzymatic interactions .
Properties
IUPAC Name |
5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)17-10-16(11-21-12-17)15-6-8-18(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXSUMNACSGOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cbz-Aminophenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-Cbz-aminophenylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between nicotinic acid and 4-Cbz-aminophenylboronic acid.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired 5-(4-Cbz-Aminophenyl)nicotinic acid.
Industrial Production Methods
While specific industrial production methods for 5-(4-Cbz-Aminophenyl)nicotinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cbz-Aminophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Cbz-Aminophenyl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Cbz-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 4-position of the phenyl ring significantly impacts molecular properties:
- The Cbz group in 5-(4-Cbz-Aminophenyl)nicotinic acid introduces moderate hydrophobicity, balancing solubility and bioavailability . Halogenated derivatives like 5-(4-Bromophenyl)nicotinic acid exhibit higher molecular weight (278.10 g/mol ) and reduced solubility due to the bromine atom’s electronegativity .
- The Cbz group’s benzyl moiety may similarly impede metabolic degradation, as seen in Pseudomonas fluorescens studies where substituted nicotinic acids resist ring-opening oxidation .
Data Tables
Table 1: Comparative Physicochemical Properties of 5-Substituted Nicotinic Acids
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Profile |
|---|---|---|---|---|
| 5-(4-Cbz-Aminophenyl)nicotinic acid* | C₂₀H₁₆N₂O₄ | 356.36 | Cbz-protected amine | Moderate (hydrophobic) |
| 5-(4-Carboxyphenyl)nicotinic acid | C₁₃H₉NO₄ | 243.22 | Carboxy | High (polar) |
| 5-(4-Bromophenyl)nicotinic acid | C₁₂H₈BrNO₂ | 278.10 | Bromo | Low (hydrophobic) |
| 5-(4-Benzyloxyphenyl)nicotinic acid | C₁₉H₁₅NO₃ | 305.33 | Benzyloxy | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
